molecular formula C20H18N6OS B2953496 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-98-2

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2953496
CAS RN: 2034425-98-2
M. Wt: 390.47
InChI Key: SMCGATSJLUOOIY-UHFFFAOYSA-N
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Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a pyrrole, a thiazole, a triazole, and an azetidine . It’s worth noting that the exact compound was not found in the search results, and the information provided is based on similar compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy and X-ray crystallography. Unfortunately, the search results do not provide specific information about the molecular structure of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Antimicrobial Activity

The thiazole and triazole rings present in the compound are known to exhibit antimicrobial properties. The compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Research on similar structures has shown potential in treating infections resistant to standard antibiotics .

Anti-inflammatory Properties

Compounds with pyrrol and thiazole moieties have been reported to possess anti-inflammatory activities. This compound could be investigated for its use in reducing inflammation in conditions such as arthritis or inflammatory bowel disease .

Anticancer Potential

The structural complexity of this compound suggests it could interact with various cancer cell lines. It might inhibit cell proliferation or induce apoptosis in tumor cells, as seen in related compounds .

Antiviral Applications

The triazole ring, in particular, has been associated with antiviral activity. This compound could be part of research into new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Antidiabetic Activity

Imidazole derivatives have been linked to antidiabetic effects. This compound could be investigated for its ability to modulate blood sugar levels or enhance insulin sensitivity .

Antioxidant Properties

Compounds with imidazole and thiazole rings have shown antioxidant activity. This compound could be studied for its potential to neutralize free radicals and prevent oxidative stress-related damage .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. The search results do not provide information on the mechanism of action of this specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the search results do not provide specific information about the safety and hazards of this compound .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-18(28-20(21-14)24-9-5-6-10-24)19(27)25-11-16(12-25)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCGATSJLUOOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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